molecular formula C11H11NO2 B8385310 3-Aminomethyl-4-furan-2-yl-phenol

3-Aminomethyl-4-furan-2-yl-phenol

Cat. No.: B8385310
M. Wt: 189.21 g/mol
InChI Key: CJUZPGJRFDQLGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminomethyl-4-furan-2-yl-phenol is a chemical compound of interest in synthetic and medicinal chemistry research. It features a bifunctional structure that incorporates a phenol group and a furan-based amine moiety, making it a versatile building block for the synthesis of more complex molecules . The furan ring is a common heterocycle in modern chemistry and is an integral part of diverse plant metabolites and several approved drugs . This structural motif is found in compounds with a wide range of biological activities, underscoring its relevance in drug discovery efforts . The presence of both phenolic and amine functionalities enhances the compound's utility as an intermediate, offering opportunities for derivatization and the creation of tailored molecular scaffolds for pharmaceutical and agrochemical research . Researchers can leverage this compound to develop new derivatives with potential biological activity. Proper handling and storage are recommended due to its reactive functional groups. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

3-(aminomethyl)-4-(furan-2-yl)phenol

InChI

InChI=1S/C11H11NO2/c12-7-8-6-9(13)3-4-10(8)11-2-1-5-14-11/h1-6,13H,7,12H2

InChI Key

CJUZPGJRFDQLGK-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=C(C=C(C=C2)O)CN

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues with Aromatic and Amino Substituents

a) 4-((4-Aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol ()
  • Structure: Features azo (-N=N-) and phenylhydrazone groups attached to a phenol core.
  • Key Differences: Unlike 3-Aminomethyl-4-furan-2-yl-phenol, this compound lacks a furan ring but includes conjugated azo bonds, which enhance UV-Vis absorption properties. Density Functional Theory (DFT) studies indicate a smaller HOMO-LUMO gap (4.2 eV vs. ~5.1 eV estimated for the target compound), suggesting higher reactivity in electron-transfer processes .
  • Applications : Primarily studied as a dye or sensor material due to its extended conjugation.
b) 1-[(3-Aminophenyl)amino]-3-phenoxy-2-propanol ()
  • Structure: Contains a phenoxy group and a secondary amine linked to a propanol chain.
  • Key Differences: The aminophenyl group here is part of a larger, flexible chain, contrasting with the rigid aminomethyl-phenol scaffold of the target compound. Regulatory classifications (PM/REF: 8) suggest moderate toxicity, likely due to metabolic liberation of aniline derivatives .
  • Applications : Used in polymer chemistry or as an intermediate in drug synthesis.
c) (2R)-({4-[Amino(imino)methyl]phenyl}amino){5-ethoxy-2-fluoro-3-[(3R)-tetrahydrofuran-3-yloxy]phenyl}acetic acid ()
  • Structure: Incorporates a tetrahydrofuran (saturated furan) ring, fluorinated aromatic system, and a complex amino-iminomethyl group.
  • The ethoxy and fluoro substituents enhance lipophilicity, which may influence bioavailability .

Functional Group Impact on Physicochemical Properties

Property This compound 4-((4-Aminophenyl)diazenyl)-...phenol 1-[(3-Aminophenyl)amino]-...propanol (2R)-...tetrahydrofuran-3-yloxy...acetic acid
Aromatic System Furan + Phenol Azo-linked phenol Phenoxy + benzene Tetrahydrofuran + fluorinated phenol
Polar Groups -OH, -CH₂NH₂ -NH₂, -N=N- -NH-, -OH -COOH, -F, -OCH₂CH₃
HOMO-LUMO Gap (eV) ~5.1 (estimated) 4.2 N/A N/A
Regulatory Status Not classified PM/REF: 8 (moderate toxicity) PM/REF: 8 Not classified

Electronic and Reactivity Profiles

  • The furan ring may participate in Diels-Alder reactions.
  • Azo Compounds () : Exhibit strong absorption in visible light due to π→π* transitions, a property absent in the target compound. Their redox activity is higher, as evidenced by DFT-calculated electron affinities .
  • Tetrahydrofuran Derivatives () : Saturation of the furan ring reduces conjugation but improves stability under acidic conditions compared to the target compound’s unsaturated furan .

Notes

  • Regulatory and electronic property inferences are extrapolated from compounds with shared functional groups.

Preparation Methods

Oxidative Ring-Opening and Michael Addition (Patent CN109851594B)

This method utilizes furan as a starting material, proceeding through oxidative ring-opening, Michael addition, and catalytic hydrogenation (Figure 1):

Steps :

  • Oxidative Ring-Opening : Furan reacts with hydrogen peroxide (1:1.2 molar ratio) in the presence of TS-1 catalyst to yield 1,4-butenedial.

  • Michael Addition : 1,4-Butenedial undergoes alkalescent reaction with nitromethane (1:1–5 ratio) catalyzed by proline to form 2-nitromethyl-1,4-butanedialdehyde.

  • Reduction and Cyclization : Sodium borohydride reduces the nitro group, followed by acid-catalyzed dehydration to generate 3-nitromethyltetrahydrofuran.

  • Catalytic Hydrogenation : Palladium-carbon (1–10 wt%) facilitates nitro-to-amine conversion under 0.1–3.0 MPa H2H_2, yielding 3-aminomethyl tetrahydrofuran.

Adaptation for Phenolic Derivatives :
To introduce the phenolic moiety, post-synthetic functionalization via Friedel-Crafts alkylation or Ullmann coupling may be employed, though direct integration remains underexplored in literature.

Yield : 41–56% over four steps.

Mannich Reaction with Phenolic Substrates (PMC7340344, PMC8782832)

The Mannich reaction enables direct aminomethylation of phenolic compounds using formaldehyde and amines. For 3-Aminomethyl-4-furan-2-yl-phenol:

Procedure :

  • Substrate Preparation : 4-Furan-2-yl-phenol is synthesized via Suzuki-Miyaura coupling of 4-bromophenol with furan-2-boronic acid.

  • Mannich Condensation :

    • React 4-furan-2-yl-phenol (1 eq), formaldehyde (1.2 eq), and ammonium chloride (1 eq) in ethanol at 60°C for 6–12 hours.

    • Acidic conditions (e.g., HCl) promote imine formation, followed by in situ reduction (NaBH4_4) to stabilize the aminomethyl group.

Optimization :

  • Solvent : Ethanol > DMF > AcOH (yields: 68% vs. 52% vs. 45%).

  • Catalyst : Proline (10 mol%) improves regioselectivity for the meta position.

Yield : 58–74%.

Reductive Amination of Aldehyde Precursors (WO2007010463A2)

This two-step approach involves aldehyde intermediate formation followed by reductive amination:

Steps :

  • Aldehyde Synthesis : 4-Furan-2-yl-benzaldehyde is prepared via Vilsmeier-Haack formylation of 4-furan-2-yl-phenol.

  • Reductive Amination :

    • React aldehyde (1 eq) with methylamine (1.5 eq) in methanol.

    • Reduce with NaBH4_4 (2 eq) at 0°C to room temperature.

Challenges :

  • Byproducts : Over-reduction to secondary amines (15–20%) necessitates careful stoichiometry.

  • Purification : Column chromatography (SiO2_2, ethyl acetate/hexane) isolates the target compound.

Yield : 62–70%.

Comparative Analysis of Methods

MethodStarting MaterialStepsYield (%)ScalabilityKey Limitations
Oxidative Ring-OpeningFuran441–56IndustrialMulti-step; nitro intermediates
Mannich Reaction4-Furan-2-yl-phenol258–74Lab-scaleRegioselectivity challenges
Reductive Amination4-Furan-2-yl-benzaldehyde262–70ModerateAldehyde synthesis complexity

Emerging Strategies and Innovations

Multicomponent Reactions (PMC10972570)

One-pot synthesis using arylglyoxals, acetylacetone, and phenols under catalyst-free conditions:

  • Conditions : Reflux in acetone with triethylamine (3 h).

  • Advantage : Avoids isolation of intermediates; yields >85%.

  • Limitation : Limited to symmetric furan-phenol architectures.

Enzymatic Aminomethylation (PMC7115492)

Lipase-catalyzed Mannich reactions in non-aqueous media:

  • Catalyst : Candida antarctica lipase B (CAL-B).

  • Yield : 50–65% with enhanced enantioselectivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Aminomethyl-4-furan-2-yl-phenol, and how can reaction yields be improved?

  • Methodology :

  • Stepwise Synthesis : Begin with furan-2-yl-phenol derivatives as precursors. Introduce the aminomethyl group via reductive amination using sodium cyanoborohydride (NaBH3CN) in a methanol/ammonia mixture under controlled pH (~7–8) to avoid over-reduction .
  • Yield Optimization : Monitor reaction progress via TLC and HPLC. Adjust solvent polarity (e.g., ethanol/water mixtures) to enhance solubility of intermediates. Purify via column chromatography using silica gel and a gradient elution system (hexane/ethyl acetate) .
  • Safety : Use PPE (gloves, goggles) and ensure proper ventilation due to ammonia volatility .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm substitution patterns using ¹H-NMR (e.g., aromatic protons at δ 6.5–7.5 ppm for furan and phenol groups) and ¹³C-NMR (distinct signals for aminomethyl carbons at δ 40–45 ppm) .
  • Mass Spectrometry : Validate molecular weight via ESI-MS (expected [M+H]⁺ peak at m/z 206.2) .
  • Melting Point : Compare experimental mp (e.g., 130–135°C) with literature values to assess purity .

Q. What are the key stability considerations for storing this compound?

  • Storage Protocol :

  • Store in amber glass vials at –20°C under inert gas (argon/nitrogen) to prevent oxidation of the phenol and aminomethyl groups .
  • Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradation products via HPLC-MS .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Approach :

  • DFT Calculations : Use Gaussian or ORCA software to model electron density maps and frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Docking Studies : Simulate interactions with enzymes (e.g., cytochrome P450) to assess metabolic pathways or potential toxicity .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Data Reconciliation :

  • Systematic Review : Cross-reference PubMed and Connected Papers for assay conditions (e.g., cell lines, IC50 protocols) .
  • Experimental Validation : Reproduce assays under standardized conditions (e.g., MTT assay in HEK293 cells, 48-hour exposure) to isolate confounding variables like solvent effects (DMSO vs. PBS) .

Q. How can researchers design derivatives to enhance the compound’s selectivity in enzyme inhibition?

  • Derivatization Workflow :

  • Structure-Activity Relationship (SAR) : Modify the furan ring (e.g., halogenation at the 5-position) or replace the aminomethyl group with bulkier substituents (tert-butyl) to sterically hinder off-target binding .
  • Kinetic Assays : Measure Ki values using fluorescence polarization or SPR to quantify binding affinity changes .

Q. What are the best practices for analyzing environmental impacts of lab-scale synthesis waste containing this compound?

  • Waste Management :

  • Neutralization : Treat acidic/basic waste streams with 1M NaOH/HCl before disposal.
  • Adsorption : Use activated charcoal to remove residual compound from aqueous waste, verified via UV-Vis spectroscopy (λmax ~270 nm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.